molecular formula C29H20N2O3S B11078227 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate

4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl naphthalene-1-carboxylate

Cat. No.: B11078227
M. Wt: 476.5 g/mol
InChI Key: BHNXLOFJVDMOCX-LTGZKZEYSA-N
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Description

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole core The final step involves esterification with 1-naphthoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfonic-acid-functionalized activated carbon can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]BENZOIC ACID
  • 4-(1,3-BENZOTHIAZOL-2-YL)BENZONITRILE
  • 2-(1,3-BENZOTHIAZOL-2-YL)PHENOL

Uniqueness

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-ETHOXYPHENYL 1-NAPHTHOATE is unique due to its combination of a benzothiazole ring, a cyano group, and a naphthoate ester. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C29H20N2O3S

Molecular Weight

476.5 g/mol

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C29H20N2O3S/c1-2-33-26-17-19(16-21(18-30)28-31-24-12-5-6-13-27(24)35-28)14-15-25(26)34-29(32)23-11-7-9-20-8-3-4-10-22(20)23/h3-17H,2H2,1H3/b21-16+

InChI Key

BHNXLOFJVDMOCX-LTGZKZEYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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